molecular formula C21H22ClNO3S B3013724 2-(2-chlorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 1448030-87-2

2-(2-chlorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Cat. No.: B3013724
CAS No.: 1448030-87-2
M. Wt: 403.92
InChI Key: BKUNRKTXYVCFTE-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone features a nortropane (8-azabicyclo[3.2.1]octane) core with two key substituents:

  • Phenylsulfonyl group at position 3 of the bicyclic scaffold.
  • 2-Chlorophenyl ethanone linked to the nitrogen at position 6.

This combination of substituents confers distinct electronic and steric properties, influencing solubility, receptor binding, and biological activity. Below, the compound is compared to structurally related analogs to highlight critical differences and structure-activity relationships (SAR).

Properties

IUPAC Name

1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(2-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO3S/c22-20-9-5-4-6-15(20)12-21(24)23-16-10-11-17(23)14-19(13-16)27(25,26)18-7-2-1-3-8-18/h1-9,16-17,19H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUNRKTXYVCFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-chlorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone , also known by its CAS number 1448136-90-0, is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H22ClNO3SC_{21}H_{22}ClNO_3S, with a molecular weight of approximately 403.92 g/mol. The structure includes a bicyclic system that contributes to its unique biological properties.

PropertyValue
Molecular FormulaC21H22ClNO3S
Molecular Weight403.92 g/mol
CAS Number1448136-90-0
PurityTypically ≥ 95%

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of neuropharmacology and potential therapeutic applications.

Neuropharmacological Effects

Studies have suggested that the compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction could imply potential applications in treating neuropsychiatric disorders.

Antiparasitic Activity

Recent investigations into the antiparasitic properties of similar compounds have shown promising results. For instance, derivatives of chlorophenyl compounds have demonstrated significant activity against parasites such as Entamoeba histolytica and Giardia intestinalis, often with lower cytotoxicity compared to standard treatments like metronidazole .

The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Receptor Modulation : The compound may act as a modulator for specific neurotransmitter receptors involved in mood regulation and cognitive functions.
  • Inhibition of Parasitic Enzymes : Similar compounds have been shown to inhibit enzymes critical for the survival of parasites, leading to their death or incapacitation.

Study on Neuropharmacological Effects

A study published in a peer-reviewed journal examined the effects of structurally similar compounds on anxiety-related behaviors in animal models. Results indicated that these compounds could reduce anxiety-like behaviors, suggesting potential for further development in treating anxiety disorders.

Antiparasitic Efficacy Evaluation

In vitro studies assessed the efficacy of related compounds against Trypanosoma cruzi, showing IC50 values indicating potent activity comparable to established antiparasitic agents . The selectivity index (SI) for these compounds was noted to be favorable, indicating lower toxicity towards mammalian cells while maintaining efficacy against parasites.

Comparison with Similar Compounds

Key Data Table: Structural and Functional Comparisons

Compound Name / Source Core Structure Key Substituents Biological Activity Key Differentiator vs. Target
Target Compound 8-azabicyclo[3.2.1]octane 3-(Phenylsulfonyl), 8-(2-chlorophenyl ethanone) Not explicitly reported (N/A) Reference compound
Compound 38 () 8-azabicyclo[3.2.1]octane 3-(Pyrazole sulfonamide), 4-isopropylphenoxy Unknown Sulfonamide vs. sulfonyl; pyrazole vs. phenyl
Tropifexor () 8-azabicyclo[3.2.1]octane Oxazole-benzothiazole-carboxylic acid Farnesoid X receptor agonist Carboxylic acid vs. ethanone; heterocyclic substituents
Compound 8-azabicyclo[3.2.1]octane 3-(Phenylamino), 8-(4-chlorophenyl methanone) Antibacterial Methanone vs. ethanone; 4-Cl vs. 2-Cl
8-Methyl-azabicyclo ester () 8-azabicyclo[3.2.1]octane 3-Hydroxy-phenylpropanoate Unknown Ester vs. ketone; hydroxyl group

Research Findings and SAR Insights

  • Sulfonyl vs. Sulfonamide : The phenylsulfonyl group in the target may optimize π-π stacking and solubility compared to bulkier sulfonamide derivatives () .
  • Ketone Linkage: Retaining the ethanone group (vs. esters or carboxylic acids) balances lipophilicity and hydrogen-bonding capacity, critical for membrane permeability .

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